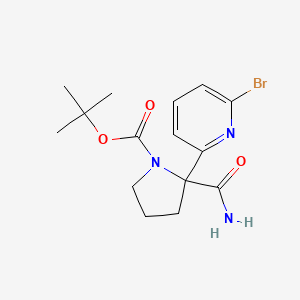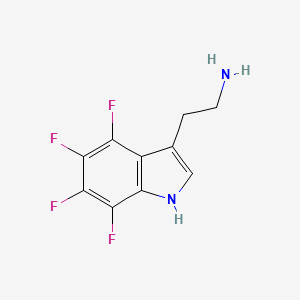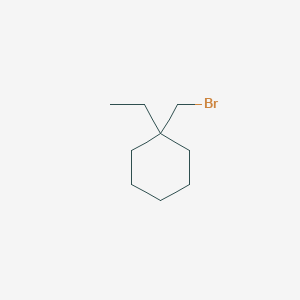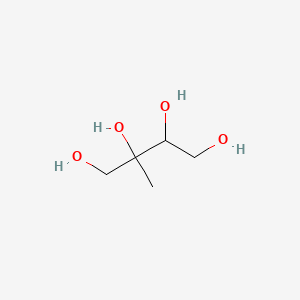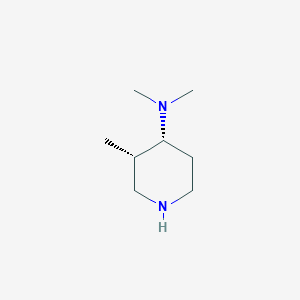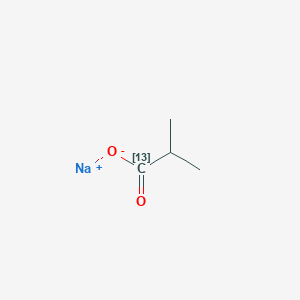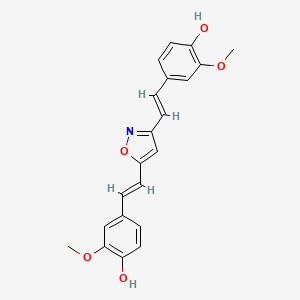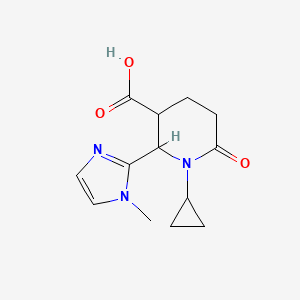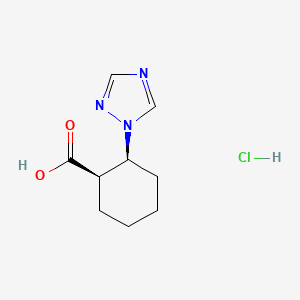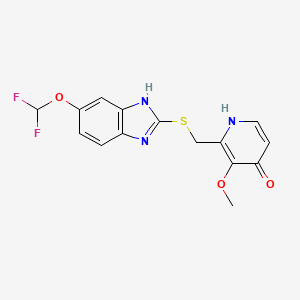
Stibine, tris(trimethylsilyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is notable for its use as a reagent in various chemical reactions, particularly due to the excellent leaving group properties of the trimethylsilyl group . It was first synthesized by Amberger and Salazar in 1967 and has since been utilized in the formation of various antimony element bonds and as a ligand in main group and transition metal complexes .
Méthodes De Préparation
The synthesis of stibine, tris(trimethylsilyl)-, typically involves the reaction of antimony trichloride with trimethylsilyl chloride in the presence of a reducing agent such as lithium aluminum hydride. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation . The general reaction scheme is as follows:
SbCl3+3(Me3Si)Cl+3LiAlH4→(Me3Si)3Sb+3LiCl+3AlCl3+3H2
Industrial production methods for this compound are similar but often involve larger scale reactions and more rigorous purification processes to ensure high purity .
Analyse Des Réactions Chimiques
Stibine, tris(trimethylsilyl)-, undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form antimony oxides.
Reduction: It can act as a reducing agent in radical-based reactions.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . Major products formed from these reactions include antimony oxides, substituted stibines, and various organometallic complexes .
Applications De Recherche Scientifique
Stibine, tris(trimethylsilyl)-, has a wide range of applications in scientific research:
Biology: Its derivatives are explored for potential biological activities, although specific applications are still under investigation.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of antimony-based drugs.
Industry: It is used in the production of semiconductors and other advanced materials due to its ability to form stable complexes with various metals
Mécanisme D'action
The mechanism by which stibine, tris(trimethylsilyl)-, exerts its effects is primarily through its ability to act as a reducing agent and a ligand. The trimethylsilyl groups provide steric protection and enhance the stability of the compound, allowing it to participate in various chemical reactions. The compound can generate reactive intermediates, such as radicals, which can then undergo further reactions to form desired products .
Comparaison Avec Des Composés Similaires
Stibine, tris(trimethylsilyl)-, can be compared with other similar compounds such as tris(trimethylsilyl)phosphine and tris(trimethylsilyl)arsine. These compounds share similar structural features but differ in their reactivity and applications:
Tris(trimethylsilyl)phosphine: More commonly used in organic synthesis as a reducing agent.
Tris(trimethylsilyl)arsine: Less commonly used due to its higher toxicity but still valuable in specific synthetic applications
The uniqueness of stibine, tris(trimethylsilyl)-, lies in its balance of reactivity and stability, making it a versatile reagent in both academic and industrial settings .
Propriétés
Formule moléculaire |
C9H27SbSi3 |
|---|---|
Poids moléculaire |
341.33 g/mol |
InChI |
InChI=1S/3C3H9Si.Sb/c3*1-4(2)3;/h3*1-3H3; |
Clé InChI |
SFHJDYHBPMNNKO-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)C.C[Si](C)C.C[Si](C)C.[Sb] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3,4-Dihydroxyphenyl)-5-hydroxy-7-methoxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12311566.png)
